Silacyclopent-3-ene
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Overview
Description
Silacyclopent-3-ene is a silicon-containing cyclic compound with the molecular formula C4H6Si It is a member of the silacyclopentene family, which are analogs of cyclopentene where one carbon atom is replaced by a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Silacyclopent-3-ene can be synthesized through several methods. One common approach involves the reaction of dichlorosilylene with buta-1,3-diene. This reaction typically requires specific conditions, such as the presence of a trapping agent and controlled temperature . Another method involves the anionic ring-opening polymerization of 1-silacyclopent-3-enes using alkyllithium and hexamethylphosphoramide at low temperatures .
Industrial Production Methods
Industrial production of this compound often involves gas-phase polymerization techniques. For instance, TEA CO2 laser irradiation of gaseous mixtures of this compound, iron pentacarbonyl, sulfur hexafluoride, and argon can initiate the decomposition of iron pentacarbonyl and the dehydrogenation/polymerization of this compound, resulting in the formation of thin layers of iron-containing unsaturated organosilicon polymer .
Chemical Reactions Analysis
Types of Reactions
Silacyclopent-3-ene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form silicon-oxygen compounds.
Reduction: Reaction with reducing agents to form silicon-hydrogen compounds.
Substitution: Reaction with halogens or other substituents to replace hydrogen atoms on the silicon or carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include dichlorosilylene, buta-1,3-diene, and various oxidizing and reducing agents. The reactions often require controlled temperatures and the presence of catalysts or trapping agents .
Major Products Formed
The major products formed from these reactions include silicon-oxygen polymers, silicon-hydrogen compounds, and substituted silacyclopent-3-enes .
Scientific Research Applications
Silacyclopent-3-ene has several scientific research applications:
Materials Science: Used as a building block for hyperbranched poly(silylenevinylene) due to its unique photophysical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of various organosilicon compounds.
Polymer Chemistry: Utilized in the synthesis of polycarbosilanes and polycarbosiloxanes through ring-opening polymerization and metathesis polymerization.
Mechanism of Action
The mechanism of action of silacyclopent-3-ene involves its ability to undergo polymerization and substitution reactions. For instance, in gas-phase polymerization, the compound undergoes dehydrogenation and ring cleavage, facilitated by in situ generated species such as iron carbonyl complexes . This process results in the formation of unsaturated organosilicon polymers.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silacyclopent-3-ene include:
1,1-Difluorothis compound: A fluorinated analog with different electronic properties.
Polycarbosilanes: Polymers containing silicon-carbon bonds, synthesized through ring-opening polymerization of cyclic silacyclopent-3-enes.
Silacyclopentadienes: Compounds where the silicon atom is part of a five-membered ring with two double bonds.
Uniqueness
This compound is unique due to its ability to undergo various polymerization reactions, forming materials with distinct photophysical and electronic properties. Its silicon-carbon bond imparts stability and reactivity that are advantageous in materials science and organic synthesis .
Properties
Molecular Formula |
C4H6Si |
---|---|
Molecular Weight |
82.18 g/mol |
InChI |
InChI=1S/C4H6Si/c1-2-4-5-3-1/h1-2H,3-4H2 |
InChI Key |
NEQCQFSPSOODFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC[Si]1 |
Origin of Product |
United States |
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